Enantiomeric Identity: Specific Rotation Sign and Magnitude Differentiates D- from L-Enantiomer
The target D-enantiomer is expected to exhibit a specific rotation of approximately +65° (c=1, EtOH), opposite in sign to the well-characterized L-enantiomer (CAS 2899-07-2), which has a measured specific rotation [α]²⁰/D of −63.0 to −67.0° (c=1, EtOH) . By the principle of enantiomeric optical rotation, the D-enantiomer must rotate plane-polarized light with equal magnitude but opposite sign, providing a definitive identity check that distinguishes it from the L-enantiomer and confirms enantiomeric purity [1]. The racemic DL-mixture (CAS 81134-79-4) exhibits zero net optical rotation, making it unsuitable for chiral syntheses requiring a single enantiomer.
| Evidence Dimension | Specific optical rotation [α]²⁰/D (c=1, EtOH) |
|---|---|
| Target Compound Data | Approximately +65° (inferred from enantiomeric opposite of L-enantiomer; experimental value not publicly available from searched sources) |
| Comparator Or Baseline | N-Cbz-N-methyl-L-phenylalanine (CAS 2899-07-2): −63.0 to −67.0° (c=1, EtOH) ; Cbz-N-methyl-DL-phenylalanine (CAS 81134-79-4): ~0° |
| Quantified Difference | ~130° difference in specific rotation between D- and L-enantiomers; definitive zero vs non-zero discrimination from racemate |
| Conditions | Polarimetry, c=1 in ethanol, 20°C |
Why This Matters
A single polarimetric measurement can confirm enantiomeric identity and rule out accidental substitution with the L-enantiomer or racemic mixture before committing to multi-step peptide synthesis.
- [1] ChemLibreTexts, 4.5: Optical Activity – Different enantiomers rotate plane-polarized light with equal but opposite magnitude. Accessed May 2026. View Source
